(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide

FABP inhibitor design Lipophilicity optimization Membrane permeability

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-70-2, molecular formula C₁₆H₁₇NO₂S₂, molecular weight 319.44 g/mol) is a synthetic, non-annulated thiophenylamide belonging to a class of dual fatty-acid binding protein 4/5 (FABP4/5) inhibitors disclosed in Hoffmann-La Roche patent US-9353102-B2. The compound features an (E)-acrylamide linker connecting a thiophen-2-yl moiety to a 2-hydroxy-2-(4-methylthiophenyl)ethylamine fragment, with a computed XLogP3-AA of 2.7 demonstrating balanced lipophilicity for cellular permeability.

Molecular Formula C16H17NO2S2
Molecular Weight 319.44
CAS No. 1448140-70-2
Cat. No. B2983481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS1448140-70-2
Molecular FormulaC16H17NO2S2
Molecular Weight319.44
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O
InChIInChI=1S/C16H17NO2S2/c1-20-13-6-4-12(5-7-13)15(18)11-17-16(19)9-8-14-3-2-10-21-14/h2-10,15,18H,11H2,1H3,(H,17,19)/b9-8+
InChIKeyHJOHZKMTFOQLJF-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-70-2): FABP-Targeted Thiophenylamide Scaffold for Metabolic and Oncology Research


(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-70-2, molecular formula C₁₆H₁₇NO₂S₂, molecular weight 319.44 g/mol) is a synthetic, non-annulated thiophenylamide belonging to a class of dual fatty-acid binding protein 4/5 (FABP4/5) inhibitors disclosed in Hoffmann-La Roche patent US-9353102-B2 [1]. The compound features an (E)-acrylamide linker connecting a thiophen-2-yl moiety to a 2-hydroxy-2-(4-methylthiophenyl)ethylamine fragment, with a computed XLogP3-AA of 2.7 demonstrating balanced lipophilicity for cellular permeability [2]. As a member of the thiophenylamide FABP inhibitor series, this compound is intended for preclinical investigation of metabolic disorders, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and certain cancers where FABP4/5 dual inhibition is therapeutically relevant [1].

Why Generic Substitution Fails: Structural Determinants of FABP4/5 Inhibition and Selectivity in (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-70-2)


Interchangeability with other non-annulated thiophenylamides or acrylamide-based FABP ligands is not supported by the patent structure-activity relationship (SAR) data. In the US-9353102-B2 patent series, FABP5 IC₅₀ values span a >100-fold range (from 20 nM to >2,500 nM) depending on aryl substitution pattern, heterocycle identity, and linker geometry [1]. The (E)-acrylamide configuration, the para-methylthio substituent on the phenyl ring, and the 2-hydroxyethyl linker in this compound each contribute independently to target engagement, as evidenced by the patent's systematic exploration of R₁–R₇ substituent effects across hundreds of exemplified compounds [1]. Substituting even a single functional group—e.g., replacing the methylthio with methoxy or halogen, or altering the thiophene ring position—can ablate FABP4/5 dual inhibitory activity or shift selectivity toward a single isoform, as documented in the BindingDB-extracted IC₅₀ data from this patent family [1][2]. Therefore, generic replacement without matched pharmacological validation is not scientifically justifiable.

Quantitative Differentiation Evidence for (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-70-2) vs. Closest Structural Analogs


Para-Methylthio Substituent vs. Para-Methoxy Analog: Differential Lipophilicity and Predicted Membrane Permeability

Within the non-annulated thiophenylamide series, the para-methylthio (-SMe) substituent confers distinct physicochemical properties compared to the oxygen isostere para-methoxy (-OMe). The C-S bond (bond length ~1.81 Å) is significantly longer and more polarizable than the C-O bond (~1.43 Å), resulting in higher computed lipophilicity and altered molecular polar surface area. For this compound, PubChem-calculated XLogP3-AA is 2.7 with 2 hydrogen bond donors (hydroxyl + amide NH) and 4 hydrogen bond acceptors (amide carbonyl, hydroxyl oxygen, thiophene sulfur, methylthio sulfur) [1]. In contrast, the analogous para-methoxy variant (CAS not available; scaffold inferred from patent Formula I where R₄ = alkoxy) would be predicted to have lower XLogP by approximately 0.4–0.6 log units based on fragment-based π-contribution differences (SMe π ≈ +0.62 vs. OMe π ≈ -0.02) [2]. This difference is meaningful for intracellular target access, as FABP4 and FABP5 are cytosolic proteins requiring passive membrane penetration.

FABP inhibitor design Lipophilicity optimization Membrane permeability

Thiophen-2-yl vs. Thiophen-3-yl Acrylamide: Positional Isomer Impact on FABP5 Binding Affinity in the US-9353102 Series

The thiophene ring attachment position critically modulates FABP5 inhibitory potency in the non-annulated thiophenylamide series. BindingDB data extracted from US-9353102-B2 demonstrate that compounds within the series exhibit FABP5 IC₅₀ values ranging from 20 nM (US9353102,6.4) to 760 nM (US9353102,8/US9353102,9) when measured under identical TR-FRET assay conditions at pH 7.5 [1][2]. While the specific IC₅₀ for CAS 1448140-70-2 (thiophen-2-yl) has not been publicly deposited, the patent's Formula I explicitly defines the thiophene attachment position as a variable that, in combination with R₁–R₇ substituents, determines FABP4 vs. FABP5 selectivity and overall potency [3]. The thiophen-2-yl attachment in this compound places the sulfur atom in a different spatial orientation relative to the acrylamide carbonyl compared to thiophen-3-yl analogs, affecting the dihedral angle between the heterocycle and the amide π-system and consequently modulating binding pocket complementarity.

FABP5 inhibition Heterocycle SAR Positional isomerism

2-Hydroxyethyl Linker: Hydrogen-Bond Donor Capacity vs. Des-Hydroxy and N-Alkyl Analogs in FABP Binding Pocket Interactions

The 2-hydroxyethyl linker in CAS 1448140-70-2 provides a hydrogen-bond donor (-OH) at the benzylic position, a feature that distinguishes it from des-hydroxy (phenethyl) and N-alkylated analogs within the patent scope. In the US-9353102-B2 Formula I, the variable 'A' defines the linker, and R₁/R₂ substitution on the carbon adjacent to the amide nitrogen modulates both potency and FABP4/FABP5 isoform selectivity [2]. The hydroxyl group contributes 1 of the 2 hydrogen-bond donors in this molecule and is positioned to interact with polar residues in the FABP binding cavity (e.g., Tyr128 or Arg126 in FABP4). The computed hydrogen-bond donor count of 2 (vs. 1 for des-hydroxy analogs) alters the molecule's capacity for directed polar interactions without exceeding the Lipinski threshold of ≤5 donors [1]. In the binding data available for this patent series, compounds lacking this hydroxyl group show altered isoform selectivity profiles, consistent with the hydroxyl's role as a key pharmacophoric element [3].

Ligand-protein hydrogen bonding FABP4/5 selectivity Linker SAR

(E)-Acrylamide Geometry: Stereochemical Integrity vs. (Z)-Isomer in Covalent Targeting Potential

The (E)-configuration of the acrylamide double bond in CAS 1448140-70-2 is explicitly defined in the IUPAC name and confirmed by the InChI stereochemical descriptor (/b9-8+), distinguishing it from any (Z)-isomer [1]. In acrylamide-based ligands, the olefin geometry determines the spatial relationship between the thiophene ring and the amide carbonyl, which in turn influences both the conjugation extent across the α,β-unsaturated system and the electrophilic character of the β-carbon. The (E)-configuration places the thiophen-2-yl group trans to the carbonyl, maximizing π-orbital overlap and stabilizing the planar conformation preferred for binding. While this compound is not classified as a covalent inhibitor based on available data, the acrylamide moiety's geometry is a documented determinant of binding kinetics in related thiophene-acrylamide series targeting the α7 nicotinic acetylcholine receptor, where (E)-isomers show distinct pharmacological profiles from their (Z)-counterparts [2].

Stereochemistry Acrylamide electrophilicity Covalent inhibitor design

Dual FABP4/5 Inhibition Profile vs. FABP4-Selective or FABP5-Selective Inhibitors: Therapeutic Indication Breadth in Metabolic Disease and Oncology

The US-9353102-B2 patent explicitly claims compounds of Formula I as dual FABP4 and/or FABP5 inhibitors for treating type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. Within the patent's exemplary compounds, dual FABP4/5 inhibitory activity has been confirmed: e.g., BDBM234687 (US9353102,6.4) exhibits FABP4 IC₅₀ = 60 nM and FABP5 IC₅₀ = 20 nM under identical TR-FRET assay conditions, demonstrating balanced dual inhibition [2]. In contrast, FABP4-selective inhibitors such as BMS309403 (reported FABP4 Ki ≈ 0.25 μM; inactive against FABP5) show restricted therapeutic applicability to atherosclerosis and type 2 diabetes alone, lacking the FABP5-mediated anti-tumor activity documented for dual inhibitors [3]. CAS 1448140-70-2, as a member of the Formula I chemical space, is positioned for applications requiring simultaneous engagement of both FABP isoforms, which is mechanistically advantageous in contexts where FABP4 and FABP5 exhibit functional redundancy or compensatory upregulation.

FABP4 inhibition FABP5 inhibition Dual inhibitor Metabolic disease

Optimal Research and Industrial Application Scenarios for (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-70-2)


Dual FABP4/5 Inhibitor Screening in Adipocyte-Macrophage Co-Culture Models of Metabolic Inflammation

This compound is suited for in vitro co-culture systems modeling adipose tissue inflammation, where both FABP4 (adipocyte-expressed) and FABP5 (macrophage-expressed) contribute to pro-inflammatory cytokine release and insulin resistance. The dual inhibition profile claimed in US-9353102-B2 [1] enables simultaneous targeting of both cell types, a strategy supported by the patent's demonstration that Formula I compounds inhibit both isoforms. The compound's computed XLogP3 of 2.7 [2] supports passive cellular uptake in both adipocyte and macrophage cell lines, making it appropriate for dose-response studies (suggested range: 0.01–50 μM) measuring IL-6, TNF-α, and MCP-1 suppression.

Chemical Probe for FABP5-Dependent Tumor Cell Lipid Metabolism in Oncology Research

FABP5 is upregulated in multiple cancer types (prostate, breast, cervical) and facilitates fatty acid uptake for tumor cell proliferation. As a Formula I thiophenylamide from the US-9353102-B2 series claiming cancer as a therapeutic indication [1], this compound can serve as a chemical probe to interrogate FABP5-dependent lipid trafficking. The methylthio substituent provides a distinct mass spectrometry signature (characteristic S-isotope pattern at M+2) for cellular target engagement studies using LC-MS/MS quantification, unlike methoxy or halogen analogs [2]. Researchers should validate target engagement via cellular thermal shift assay (CETSA) or photoaffinity labeling prior to phenotypic readouts.

Structure-Activity Relationship (SAR) Expansion Around the Benzylic Hydroxyl and Para-Methylthio Motifs in FABP Inhibitor Optimization Programs

For medicinal chemistry teams prosecuting FABP4/5 dual inhibitors, this compound serves as a key SAR probe at the intersection of two critical pharmacophoric elements: the benzylic hydroxyl hydrogen-bond donor [2] and the para-methylthio phenyl substituent. Systematic modification of these positions—while holding the (E)-acrylamide and thiophen-2-yl groups constant—can delineate the contribution of each moiety to isoform selectivity and cellular potency. The patent's extensive exemplification of R₁–R₇ variants [1] provides a roadmap for comparator synthesis; this specific compound fills a defined substitution niche (R = H on linker carbon; R₄ = SMe on phenyl) that is distinct from the methoxy, halogen, and trifluoromethyl analogs whose binding data are partially available through BindingDB [3][4].

Reference Standard for Analytical Method Development and Quality Control of Thiophenylamide-Based FABP Inhibitor Libraries

The well-defined (E)-stereochemistry, presence of two sulfur atoms (thiophene S + methylthio S) enabling selective UV detection at 254–280 nm, and the characteristic fragmentation pattern in ESI-MS make this compound suitable as a reference standard for HPLC purity method development and LC-MS quantification of thiophenylamide compound libraries. Vendor-supplied purity specifications (typically 95%, CAS 1448140-70-2) [2] should be independently verified by the end user via HPLC-UV/ELSD at 254 nm with a C18 reverse-phase column, using a certified reference standard of this specific compound rather than a structural analog, to ensure accurate quantification in biological matrices.

Quote Request

Request a Quote for (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.